Bovoside
Description
Bovoside, specifically referred to as bovoside A, is a naturally occurring bufadienolide (a class of cardioactive steroids) isolated from Bowiea volubilis, a plant native to South Africa and other regions of East Africa . Its molecular formula is C₃₁H₄₄O₉, with a molecular weight of 560.7 g/mol . Structurally, bovoside A features a characteristic bufadienolide backbone with an aldehyde group at the C-19 position, which contributes to its instability in solution due to oxidation susceptibility .
Properties
CAS No. |
11028-14-1 |
|---|---|
Molecular Formula |
C31H44O9 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
3-[(E)-7-hydroperoxyperoxyhept-5-enoxy]-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C31H44O9/c1-29-14-12-26-27(31(29,34)16-13-25(29)22-7-10-28(33)37-20-22)9-8-23-19-24(11-15-30(23,26)21-32)36-17-5-3-2-4-6-18-38-40-39-35/h4,6-7,10,20-21,23-27,34-35H,2-3,5,8-9,11-19H2,1H3/b6-4+ |
InChI Key |
LXOINSCDOVUREI-GQCTYLIASA-N |
SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)OCCCCC=CCOOOO)C=O |
Isomeric SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)OCCCC/C=C/COOOO)C=O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)OCCCCC=CCOOOO)C=O |
Synonyms |
bovoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Activity
Bovoside A exhibits potent cardioactivity by inhibiting Na,K-ATPase, a mechanism shared with other bufadienolides like digitoxin and strophanthin . This inhibition increases intracellular calcium levels, enhancing myocardial contractility and cardiac output. Historically, bovoside A was compared to strophanthin in terms of rapid onset and cumulative effects, though it is less persistent than digitoxin .
Comparison with Similar Compounds
Bufadienolides and cardenolides (e.g., digitoxin) share structural and functional similarities but differ in key pharmacological and chemical properties. Below is a detailed comparison of bovoside A with related compounds.
Structural and Functional Comparison
Pharmacological Activity
- Bovoside A vs. Bovogenin A : Bovogenin A lacks the glycoside group, reducing its solubility and bioavailability compared to bovoside A .
- Bovoside A vs. Digitoxin : Digitoxin’s longer half-life (7 days vs. hours for bovoside A) makes it suitable for chronic heart failure, whereas bovoside A’s rapid action aligns with acute applications .
- Bovoside A vs. Strophanthin : Both act rapidly, but strophanthin is more stable and less cumulative, reducing toxicity risks .
Toxicity Profiles
Analytical Characterization
Bovoside A has been characterized using ESI+ mass spectrometry , revealing distinct fragmentation patterns compared to synthetic derivatives like bovosidol A . This method also differentiates bovoside A from co-occurring compounds like bovoruboside (structure uncertain) and glucobovoside A .
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